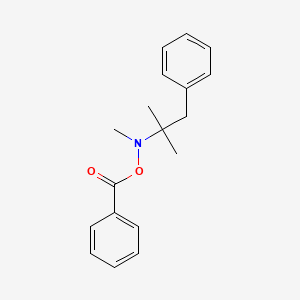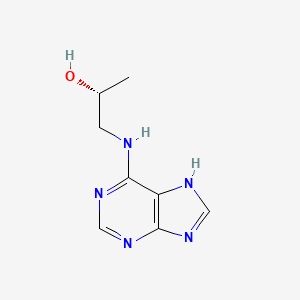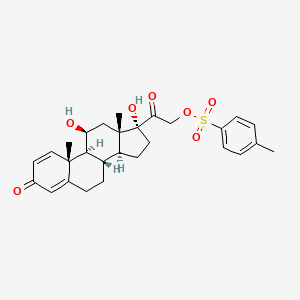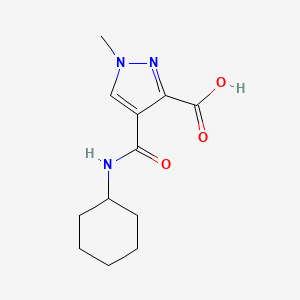
Zolazepam-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zolazepam-d3 is a deuterated form of zolazepam, a pyrazolodiazepinone derivative structurally related to benzodiazepine drugs. It is primarily used as an anesthetic in veterinary medicine, often in combination with other drugs such as tiletamine or xylazine . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of zolazepam.
Métodos De Preparación
The synthesis of zolazepam involves several key steps. The primary intermediate, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, is prepared through the acylation of 5-chloro-1,3-dimethylpyrazole with 2-fluorobenzoyl chloride . This intermediate undergoes methyl amination, acylation with bromoacetyl bromide, conversion to an azidoacetamide derivative, catalytic hydrogenation, and cyclization to form the final pyrazolodiazepinone structure .
Análisis De Reacciones Químicas
Zolazepam undergoes various chemical reactions, including:
Oxidation: Zolazepam can be oxidized under specific conditions, leading to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can convert zolazepam to its corresponding amine derivatives.
Substitution: Zolazepam can undergo substitution reactions, particularly at the fluorophenyl group, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . The major products formed from these reactions are typically hydroxylated, aminated, or halogenated derivatives of zolazepam.
Aplicaciones Científicas De Investigación
Zolazepam-d3 is extensively used in scientific research for various applications:
Chemistry: It is used to study the chemical properties and reactivity of zolazepam and its derivatives.
Mecanismo De Acción
Zolazepam exerts its effects by modulating the activity of the gamma-aminobutyric acid (GABA) receptor, specifically the GABA_A receptor . It enhances the inhibitory effects of GABA, leading to sedation, muscle relaxation, and anxiolysis. The combination with tiletamine, an NMDA receptor antagonist, provides both anesthetic and analgesic effects .
Comparación Con Compuestos Similares
Zolazepam is structurally related to other benzodiazepine drugs such as diazepam, lorazepam, and midazolam. zolazepam is unique in its rapid onset of action and its use in combination with tiletamine for veterinary anesthesia . Similar compounds include:
Diazepam: Used for its anxiolytic and muscle relaxant properties.
Lorazepam: Known for its anxiolytic and sedative effects.
Midazolam: Used for its rapid onset and short duration of action.
Zolazepam’s combination with tiletamine provides a unique anesthetic profile that is particularly useful in veterinary medicine for the sedation of large and wild animals .
Propiedades
Fórmula molecular |
C15H15FN4O |
|---|---|
Peso molecular |
289.32 g/mol |
Nombre IUPAC |
4-(2-fluorophenyl)-1,3-dimethyl-8-(trideuteriomethyl)-6H-pyrazolo[3,4-e][1,4]diazepin-7-one |
InChI |
InChI=1S/C15H15FN4O/c1-9-13-14(10-6-4-5-7-11(10)16)17-8-12(21)19(2)15(13)20(3)18-9/h4-7H,8H2,1-3H3/i2D3 |
Clave InChI |
GDSCFOSHSOWNDL-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C(=O)CN=C(C2=C1N(N=C2C)C)C3=CC=CC=C3F |
SMILES canónico |
CC1=NN(C2=C1C(=NCC(=O)N2C)C3=CC=CC=C3F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((S)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one](/img/structure/B15295306.png)
![5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole](/img/structure/B15295314.png)

![(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol;hydrochloride](/img/structure/B15295319.png)




![[(1R,2S,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] formate](/img/structure/B15295368.png)

![(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide](/img/structure/B15295375.png)


